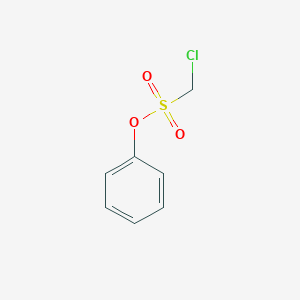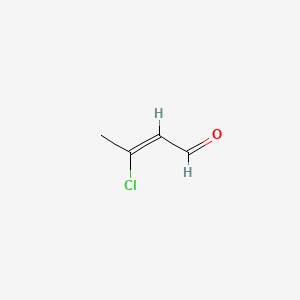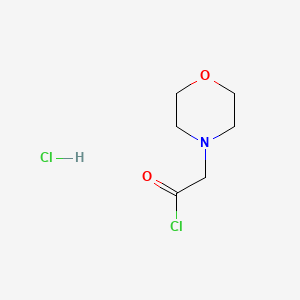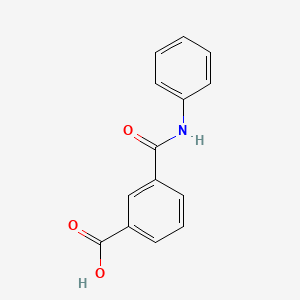
3-(Phenylcarbamoyl)benzoic acid
概要
説明
3-(Phenylcarbamoyl)benzoic acid is a compound that has been synthesized and evaluated for its in vitro antioxidant activity . The compound is prepared by bonding pharmacophoric moieties possessing antioxidant activity, including hydrazones, acid hydrazides, imino, Schiff’s bases, and phthalimides with phenylcarbamoylbenzoic acid .
Synthesis Analysis
The synthesis of 3-(Phenylcarbamoyl)benzoic acid involves the construction of different series of phenylcarbamoylbenzoic acid derivatives (mainly, amides, hydrazides of phthalic acid, and their derivatives) conjugated and bonded with a variety of pharmacophoric moieties possessing antioxidant activity .Molecular Structure Analysis
The molecular structure of 3-(Phenylcarbamoyl)benzoic acid is confirmed by physical and spectral data . The molecular modeling study revealed that the carbamoyl-benzoic acid ring system is an essential backbone for competitive inhibition of the human antioxidant .Chemical Reactions Analysis
The reaction mechanism of 3-(Phenylcarbamoyl)benzoic acid involves the interaction with free radicals to stop their chain reactions before essential vital molecules are damaged . This mechanism is crucial in the contribution and implication of oxidative stress in many human diseases .科学的研究の応用
Polymer-Rare Earth Complexes
Studies on the preparation and structure of polymer-rare earth complexes, including 3-(Phenylcarbamoyl)benzoic acid derivatives, have revealed their significant fluorescence emission properties. These complexes are characterized using various spectroscopic methods and demonstrate a strong "Antenna Effect," where fluorescence emission is sensitized by aryl carboxylic acid ligands (Gao, Fang, & Men, 2012).
Antibacterial Activity
Research has been conducted on the synthesis of novel 3-Hydroxy benzoic acid hybrid derivatives, including compounds related to 3-(Phenylcarbamoyl)benzoic acid. These compounds have demonstrated potential antibacterial activity, suggesting their use in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Biosynthesis in Plants and Bacteria
Benzoic acid derivatives, including 3-(Phenylcarbamoyl)benzoic acid, are involved in the biosynthesis of various natural products in plants and bacteria. These derivatives serve as structural elements in a range of compounds, playing a crucial role in the formation of diverse natural products (Kang, Shen, & Bai, 2012).
Photoluminescence Properties
Research on the effect of substituent groups on the photoluminescence property of complexes of benzoic acid-functionalized polystyrene with Eu(III) Ion indicates that derivatives of 3-(Phenylcarbamoyl)benzoic acid can enhance fluorescence emission intensities, demonstrating potential in photoluminescence applications (Gao, Zhang, & Li, 2016).
Environmental Applications
In environmental applications, derivatives of 3-(Phenylcarbamoyl)benzoic acid have been explored for their potential in wastewater treatment. For instance, their use as adsorbents in the removal of pollutants from wastewater, such as aromatic monocarboxylic acids, has been studied, indicating their effectiveness in environmental remediation (Mahani, Amiri, & Noroozmahani, 2017).
Synthesis of Alzheimer's Disease Drugs
In medicinal chemistry, derivatives of 3-(Phenylcarbamoyl)benzoic acid have been used in the synthesis of experimental Alzheimer's disease drugs. The preparation methods developed for these compounds highlight their importance as building blocks in drug discovery (Košak & Gobec, 2020).
OLED Applications
In the field of Organic Light Emitting Diodes (OLED), molecules like 4-[(3-Methylphenyl)(phenyl)amino]benzoic acid, which is structurally related to 3-(Phenylcarbamoyl)benzoic acid, have been synthesized to enhance hole-injection. These molecules are used to modify surfaces to align energy levels in OLED devices (Havare et al., 2011).
作用機序
Target of Action
3-(Phenylcarbamoyl)benzoic acid is a derivative of phenylcarbamoylbenzoic acid, which has been synthesized and evaluated for its in vitro antioxidant activity . The primary targets of this compound are free radicals, which it interacts with to prevent their chain reactions and protect essential vital molecules from damage .
Mode of Action
The compound’s mode of action involves bonding pharmacophoric moieties possessing antioxidant activity, including hydrazones, acid hydrazides, imino, Schiff’s bases, and phthalimides with phenylcarbamoylbenzoic acid . This interaction results in the formation of new derivatives that exhibit antioxidant activity .
Biochemical Pathways
The biochemical pathways affected by 3-(Phenylcarbamoyl)benzoic acid involve the synthesis of phenolic compounds. The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds . The compound also plays a role in the core β-oxidative pathway of benzoic acid biosynthesis .
Pharmacokinetics
It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(Phenylcarbamoyl)benzoic acid may have similar ADME properties, impacting its bioavailability.
Result of Action
The result of the compound’s action is the prevention of oxidative stress in many human diseases . By interacting with free radicals, the compound prevents their chain reactions, protecting essential vital molecules from damage . This antioxidant activity is beneficial for the treatment, prevention, or protection against many disease conditions .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the environment in which 3-(Phenylcarbamoyl)benzoic acid operates could impact its effectiveness and stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(phenylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHSAGBLERSCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylcarbamoyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



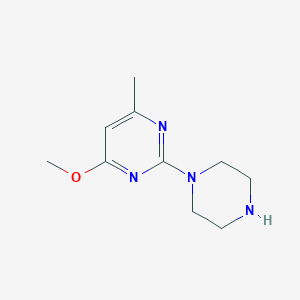



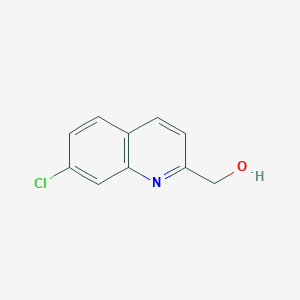

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B3379576.png)
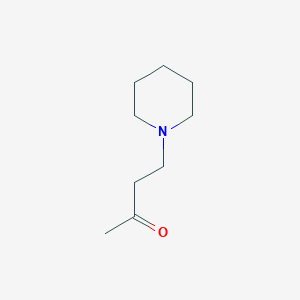
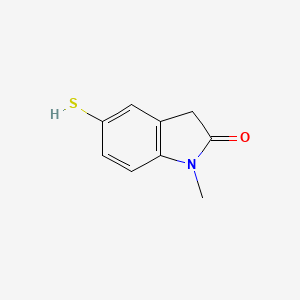
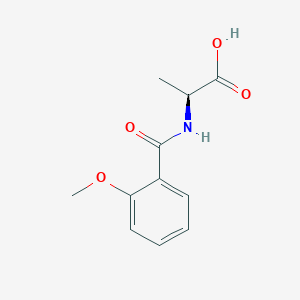
![[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B3379591.png)
